![molecular formula C18H26N2O2 B2851751 1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2094518-50-8](/img/structure/B2851751.png)
1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]prop-2-en-1-one is a compound that combines the structural features of adamantane, piperazine, and prop-2-en-1-one. Adamantane is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to its derivatives. Piperazine is a versatile heterocyclic compound commonly used in pharmaceuticals, while prop-2-en-1-one is a reactive enone group that can participate in various chemical reactions.
Preparation Methods
The synthesis of 1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of Adamantane-1-carbonyl Chloride: Adamantane is first converted to adamantane-1-carbonyl chloride using thionyl chloride or oxalyl chloride.
Reaction with Piperazine: The adamantane-1-carbonyl chloride is then reacted with piperazine to form 4-(adamantane-1-carbonyl)piperazine.
Addition of Prop-2-en-1-one: Finally, the 4-(adamantane-1-carbonyl)piperazine is reacted with prop-2-en-1-one under basic conditions to yield the target compound
Chemical Reactions Analysis
1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The enone group can be reduced to form alcohols or alkanes.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Scientific Research Applications
1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a useful tool in biochemical studies.
Medicine: Derivatives of this compound have potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of high-performance materials
Mechanism of Action
The mechanism of action of 1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to cross cell membranes, while the piperazine ring can interact with various receptors and enzymes. The enone group can participate in covalent bonding with nucleophilic sites on proteins, leading to the modulation of their activity .
Comparison with Similar Compounds
1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1-[4-(Adamantane-1-carbonyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one: This compound has a similar adamantane and piperazine structure but includes a sulfonylphenyl group, which can alter its chemical and biological properties.
1-(2-Adamantylidene)naphthalene-2(1H)-one: This compound features an adamantylidene group and a naphthalene ring, providing different reactivity and applications compared to the piperazine derivative.
1-(4-Fluorophenyl)-prop-2-en-1-one: This compound has a prop-2-en-1-one group similar to the target compound but lacks the adamantane and piperazine moieties, resulting in different chemical behavior.
Properties
IUPAC Name |
1-[4-(adamantane-1-carbonyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-2-16(21)19-3-5-20(6-4-19)17(22)18-10-13-7-14(11-18)9-15(8-13)12-18/h2,13-15H,1,3-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJMWGSWEVEPAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
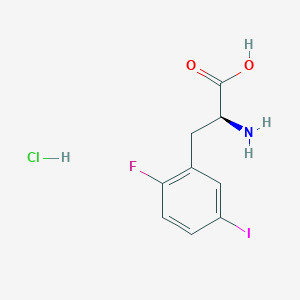
![N-(3,4-difluorophenyl)-N-[(4-ethenylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2851670.png)
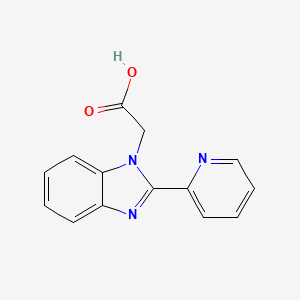
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2851672.png)
![N-(3-methoxybenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2851673.png)
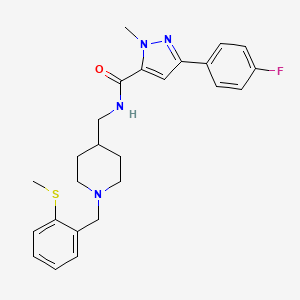
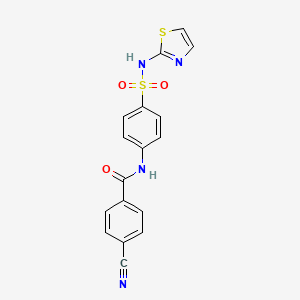
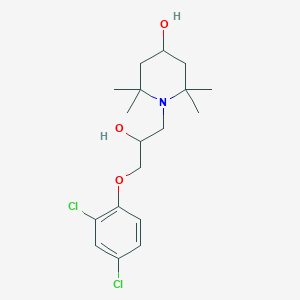
![N-[(2-methoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2851679.png)

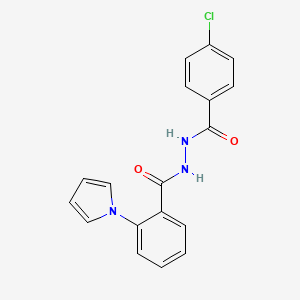
![[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2851683.png)
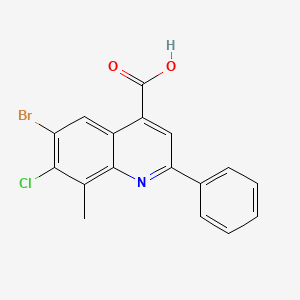
![2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B2851689.png)
